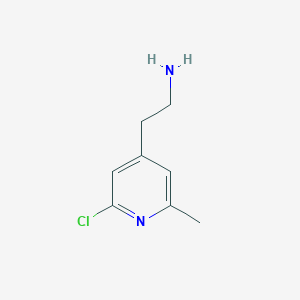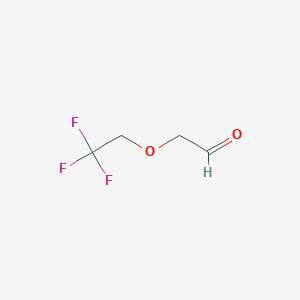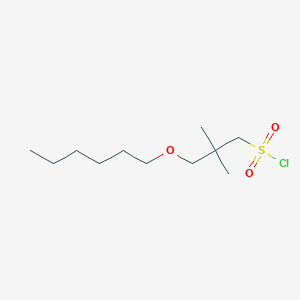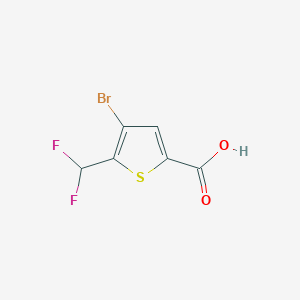
4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid is a polyhalogenated thiophene derivative. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of science and industry due to their unique chemical properties .
Vorbereitungsmethoden
The synthesis of 4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid involves several steps. One common method is the halogen dance reaction, which is used to prepare iodothiophenes from dihalo-substituted thiophenes . Another approach involves the direct formylation or carboxylation of polyhalo-substituted thiophenes . Industrial production methods often utilize reagents such as NCS (N-chlorosuccinimide), NIS (N-iodosuccinimide), or bromine (Br2) for halogenation .
Analyse Chemischer Reaktionen
4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (Cl2, Br2) and nucleophiles (OH-, NH2-).
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and processes.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of materials such as organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, which alter its structure and function .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
- 4-Bromo-5-fluorobenzo[b]thiophene-2-carboxylic acid
- Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate
- 2-Bromo-5-(difluoromethyl)pyridine
These compounds share similar chemical structures and properties but differ in their specific functional groups and applications.
Eigenschaften
Molekularformel |
C6H3BrF2O2S |
|---|---|
Molekulargewicht |
257.05 g/mol |
IUPAC-Name |
4-bromo-5-(difluoromethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrF2O2S/c7-2-1-3(6(10)11)12-4(2)5(8)9/h1,5H,(H,10,11) |
InChI-Schlüssel |
HEFGWWUUQPNKBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1Br)C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate](/img/structure/B15316103.png)
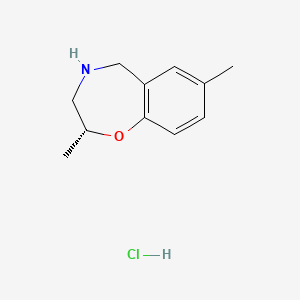
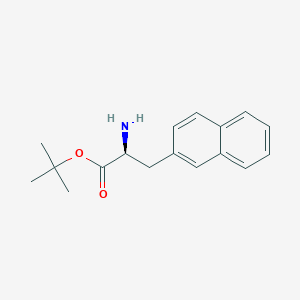

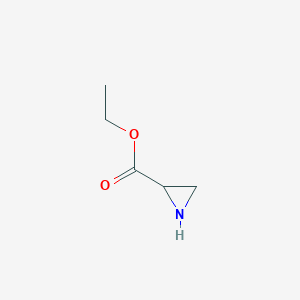
![(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15316131.png)
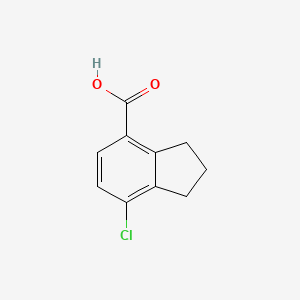
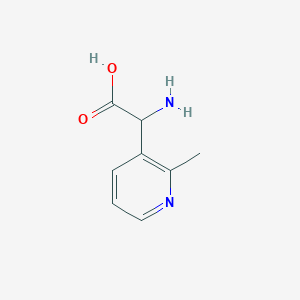
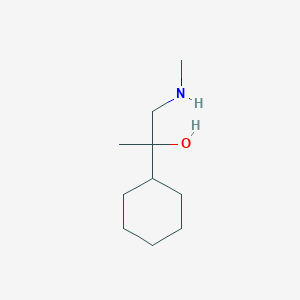
![Spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]-4-one](/img/structure/B15316185.png)
